molecular formula C10H8O5 B12865277 Methyl 4,5-dihydroxybenzofuran-2-carboxylate

Methyl 4,5-dihydroxybenzofuran-2-carboxylate

Cat. No.: B12865277
M. Wt: 208.17 g/mol
InChI Key: LZTSYGIVVFBCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are widely distributed in nature and have been studied for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of hydroxyl groups at positions 4 and 5, along with a carboxylate ester at position 2, makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydroxybenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate . The resulting intermediate is then subjected to reduction to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields . These methods are conducive to large-scale production and are employed in the pharmaceutical industry for the synthesis of benzofuran-based drugs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine, which can further undergo cyclization.

    Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4,5-dihydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the benzofuran ring play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dihydroxybenzofuran-2-carboxylate is unique due to the presence of hydroxyl groups at positions 4 and 5, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 4,5-dihydroxybenzofuran-2-carboxylate (MDHBC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

MDHBC belongs to the benzofuran class, characterized by a fused benzene and furan ring structure. Its molecular formula is C11_{11}H10_{10}O5_5, featuring two hydroxyl groups at positions 4 and 5, and a carboxylate group at position 2. This unique arrangement enhances its reactivity and biological activity compared to simpler phenolic compounds.

Antioxidant Properties

MDHBC has been shown to exhibit antioxidant activity , primarily due to the presence of hydroxyl groups that can scavenge free radicals. This property is crucial in combating oxidative stress-related diseases. Research indicates that MDHBC can enhance cellular defense mechanisms by interacting with enzymes such as superoxide dismutase and catalase, which are pivotal in the oxidative stress response.

Anti-inflammatory Effects

Preliminary studies suggest that MDHBC possesses anti-inflammatory properties. It may modulate signaling pathways associated with inflammation, potentially leading to therapeutic applications in inflammatory diseases. The compound's ability to bind to receptors involved in inflammation further supports its potential use in treating conditions characterized by chronic inflammation.

Anticancer Activity

MDHBC has demonstrated anticancer effects in various studies. For instance, it has been reported to induce apoptosis in cancer cell lines by influencing cell cycle regulation and apoptosis-related proteins. In vitro studies have shown that MDHBC can decrease cell viability in specific cancer cell lines, such as Huh7 and HepG2, with IC50_{50} values indicating significant potency . The mechanism involves the induction of G1 phase arrest and modulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

The biological activities of MDHBC are attributed to its interaction with various biomolecules:

  • Cell Cycle Regulation : MDHBC influences the expression of cyclins and CDKs, leading to cell cycle arrest.
  • Apoptosis Induction : The compound increases the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2, facilitating programmed cell death .
  • Antioxidant Pathways : By enhancing the activity of antioxidant enzymes, MDHBC helps mitigate oxidative damage at the cellular level.

Comparative Analysis with Similar Compounds

To highlight the unique properties of MDHBC, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-hydroxybenzoateHydroxyl group at position 2Primarily used as a preservative
Methyl 3-hydroxybenzoateHydroxyl group at position 3Known for its antimicrobial properties
Methyl 6-hydroxybenzofuran-3-carboxylateHydroxyl group at position 6Exhibits different biological activity patterns
Methyl 4-hydroxybenzoateHydroxyl group at position 4Commonly used as a food preservative

MDHBC stands out due to its combination of hydroxyl and carboxylic acid functionalities on a benzofuran scaffold, enhancing both reactivity and biological activity compared to other simpler phenolic compounds.

Case Studies and Research Findings

Several case studies have explored the efficacy of MDHBC in various biological contexts:

  • Anticancer Efficacy : A study demonstrated that MDHBC induced significant apoptosis in Huh7 cells, as shown by flow cytometry analysis. The compound’s ability to downregulate cyclin D1 and CDK2 was pivotal in its anticancer action .
  • Oxidative Stress Response : Another investigation highlighted the compound's role in enhancing superoxide dismutase activity, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Inflammation Modulation : Research indicated that MDHBC could reduce markers of inflammation in cellular models, providing insights into its therapeutic potential for inflammatory diseases.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

methyl 4,5-dihydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H8O5/c1-14-10(13)8-4-5-7(15-8)3-2-6(11)9(5)12/h2-4,11-12H,1H3

InChI Key

LZTSYGIVVFBCDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.